(R)-Ibuprofenyl-CoA

Drug Metabolism Pharmacokinetics Hepatotoxicity

Obtain the enantiopure (R)-Ibuprofenyl-CoA to recapitulate the unidirectional chiral inversion pathway of 2-APA drugs. The racemic mixture or (S)-enantiomer cannot substitute for this specific thioester in mechanistic studies. - Definitive AMACR substrate: Use in enzyme kinetics with a benchmark Ki of 5.4 μM for characterizing novel racemase inhibitors. - Covalent binding control: Provides a quantitative comparator (1000 pmol/mg protein) in reactive metabolite screens with human liver microsomes or hepatocytes. - Validated analytical reference: Deploy as a primary standard for developing LC-MS/MS or HPLC methods to quantify acyl-CoA intermediates from biological matrices.

Molecular Formula C34H52N7O17P3S
Molecular Weight 955.8 g/mol
CAS No. 135027-64-4
Cat. No. B164686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ibuprofenyl-CoA
CAS135027-64-4
Synonyms2-(4-isobutylphenyl)propionyl-CoA
coenzyme A, ibuprofenyl-
ibuprofenyl-CoA
ibuprofenyl-coenzyme A
Molecular FormulaC34H52N7O17P3S
Molecular Weight955.8 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(C)(C)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O
InChIInChI=1S/C34H52N7O17P3S/c1-19(20-7-9-21(10-8-20)33(2,3)4)32(46)62-14-13-36-23(42)11-12-37-30(45)27(44)34(5,6)16-55-61(52,53)58-60(50,51)54-15-22-26(57-59(47,48)49)25(43)31(56-22)41-18-40-24-28(35)38-17-39-29(24)41/h7-10,17-19,22,25-27,31,43-44H,11-16H2,1-6H3,(H,36,42)(H,37,45)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)/t19-,22+,25+,26+,27-,31+/m0/s1
InChIKeyAUWPNTKLVZJJLA-FTEDYNDWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-Ibuprofenyl-CoA: Metabolic Intermediate in Chiral Inversion


(R)-Ibuprofenyl-CoA (CAS 135027-64-4) is the coenzyme A thioester conjugate of the (R)-enantiomer of ibuprofen, a widely studied 2-arylpropionic acid (2-APA) nonsteroidal anti-inflammatory drug [1]. It functions as the obligate, short-lived metabolic intermediate in the unidirectional chiral inversion pathway, wherein the pharmacologically inactive (R)-ibuprofen is stereoselectively activated to this CoA ester before epimerization and subsequent hydrolysis to the active (S)-enantiomer [2]. Chemically synthesized reference standards, including the enantiopure (R)- and (S)-forms, are essential reagents for mechanistic studies of this unique biotransformation [1].

Why (R)-Ibuprofenyl-CoA Is Non-Substitutable


The metabolic fate of ibuprofen is strictly stereoselective. While (R)-ibuprofen is itself a poor cyclooxygenase (COX) inhibitor, it is uniquely targeted by long-chain acyl-CoA synthetase for activation to (R)-ibuprofenyl-CoA [1]. This specific CoA thioester, and not the (S)-ibuprofenyl-CoA enantiomer or the free acid, serves as the substrate for the epimerase (alpha-methylacyl-CoA racemase, AMACR) that catalyzes the inversion [2]. Consequently, the use of the racemic ibuprofenyl-CoA mixture or the (S)-enantiomer alone will not recapitulate the native, unidirectional flux of the inversion pathway. Furthermore, the (R)-ibuprofenyl-CoA intermediate is a chemically reactive species distinct from other acyl-CoA conjugates, driving off-target covalent protein binding and CoA sequestration that are not observed with the (S)-form [3].

Key Quantitative Evidence for Procurement


Kinetic Fate in Hepatocytes: Reactive Intermediate Exposure

In isolated rat hepatocyte studies, the (R)-enantiomer of ibuprofen is metabolized to (R)-ibuprofenyl-CoA with a distinct kinetic profile. The model-derived rate constant for the formation of ibuprofenyl-CoA from (R)-ibuprofen (K12) is 1.306 hr⁻¹, while the subsequent hydrolysis back to free acid (K21) is much faster at 6.858 hr⁻¹. This rapid turnover yields a substantial area under the curve (AUC) for the reactive CoA intermediate of 203.8 μM·min during a 4-hour incubation with 25 μM (R)-ibuprofen [1]. This quantification of cellular exposure to the reactive intermediate is crucial for assessing the risk of hepatotoxicity and drug-drug interactions linked to chiral inversion.

Drug Metabolism Pharmacokinetics Hepatotoxicity

Covalent Binding vs. Acyl Glucuronides

A comparative study using human liver microsomes supplemented with specific cofactors (CoA, UDPGA, or NADPH) allowed for the isolated assessment of reactivity for each major metabolite pathway. The CoA conjugate of ibuprofen (ibuprofenyl-CoA) exhibited a high level of covalent binding to microsomal proteins, measured at 1000 pmol drug equivalents/mg protein. This was in stark contrast to the ibuprofen acyl glucuronide, which showed no detectable covalent binding under the same conditions [1]. The study notes that drug-CoA conjugates can be up to 40–70 times more reactive than their corresponding acyl glucuronides, which have traditionally been the focus of drug safety research [1].

Reactive Metabolites Covalent Binding Drug Safety

Binding Affinity for AMACR

(R)-Ibuprofenoyl-CoA is a known substrate and inhibitor of alpha-methylacyl-CoA racemase (AMACR), the key epimerase responsible for chiral inversion. The binding affinity of (R)-ibuprofenoyl-CoA for rat liver AMACR has been quantified with an inhibition constant (Ki) of 5400 nM (5.4 μM) [1]. This value provides a benchmark for assessing the compound's interaction with the enzyme and for screening potential inhibitors that may block the chiral inversion pathway, thereby altering the pharmacokinetic profile of ibuprofen.

Enzyme Inhibition AMACR Chiral Inversion

Hydrolysis Rates of (R)- and (S)-Enantiomers

An HPLC-based assay using a C18 reverse-phase column was developed to quantify the hydrolysis of chemically synthesized (R)- and (S)-ibuprofenyl-CoA by rat liver homogenate [1]. The study found that the rate constants for hydrolysis of the two enantiomers were equal, demonstrating a lack of stereoselectivity for the acyl-CoA thioesterases responsible for this step. This is a critical finding, as it indicates that the stereoselectivity of the overall inversion pathway is governed by the prior formation and epimerization steps, not by differential hydrolysis.

Enzyme Kinetics Hydrolysis Acyl-CoA Thioesterases

Subcellular Localization of Epimerase Activity

The rates of epimerization and hydrolysis of ibuprofenyl-CoA were compared across subcellular fractions of rat liver. Rat liver mitochondria were identified as the most efficient organelle for both epimerizing and hydrolyzing ibuprofenyl-CoA. In contrast, rat liver microsomes exhibited hydrolysis rates similar to whole liver homogenate but possessed very little epimerization activity [1]. This subcellular localization profile is a unique and differentiating characteristic of the ibuprofenyl-CoA metabolic pathway and is essential for designing cell-free assays to study these enzyme activities in isolation.

Subcellular Fractionation Mitochondria Enzyme Localization

CoA Sequestration and Mitochondrial Perturbation

A study comparing the effects of (R)- and (S)-ibuprofen on isolated rat hepatocytes demonstrated that only the (R)-enantiomer, which is converted to (R)-ibuprofenyl-CoA, caused significant metabolic perturbations. These included a dose- and time-dependent sequestration of reduced CoA (CoASH), an increase in the lactate-to-pyruvate ratio, and uncoupling of mitochondrial oxidative phosphorylation. In contrast, the (S)-enantiomer, which is not converted to a CoA ester, did not cause CoA sequestration or uncouple oxidative phosphorylation [1]. This directly links the formation of (R)-ibuprofenyl-CoA to specific, adverse metabolic consequences.

Mitochondrial Toxicity Hepatotoxicity CoA Sequestration

Optimal Research Applications for (R)-Ibuprofenyl-CoA


Chiral Inversion and AMACR Function

Procure the pure (R)-enantiomer to serve as the definitive substrate in enzyme kinetics assays for alpha-methylacyl-CoA racemase (AMACR). The known Ki of 5.4 μM allows for its use as a benchmark inhibitor to characterize novel racemase inhibitors [1].

Idiosyncratic Drug-Induced Liver Injury

Use (R)-ibuprofenyl-CoA as a positive control and reactive species standard in covalent binding assays with human liver microsomes or hepatocytes. Its well-characterized covalent binding level of 1000 pmol/mg protein provides a quantitative comparator for assessing the safety risk of new chemical entities that form acyl-CoA conjugates [2].

Analytical Method Development for Acyl-CoAs

Utilize chemically synthesized (R)-ibuprofenyl-CoA as a primary reference standard for developing and validating LC-MS/MS or HPLC methods aimed at quantifying CoA thioester intermediates from biological matrices. The established HPLC assay methods serve as a validated starting point for method development [3].

Drug-Induced Mitochondrial Dysfunction

Employ (R)-ibuprofenyl-CoA in studies with isolated mitochondria to directly probe the mechanism of CoA sequestration and uncoupling of oxidative phosphorylation, a key pathway in drug-induced hepatotoxicity. The differential effects compared to (S)-ibuprofen make it a specific tool for isolating CoA-mediated toxicity [4].

Technical Documentation Hub

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